4-Bromo-7-chloro-6-fluoro-1H-indazole
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Overview
Description
4-Bromo-7-chloro-6-fluoro-1H-indazole is a heterocyclic compound with the molecular formula C7H3BrClFN2. This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
It is known that halogenated indole derivatives, such as this compound, are often used in the preparation of pi3 kinase inhibitors . PI3 kinases are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them important targets in cancer research .
Mode of Action
As a potential pi3 kinase inhibitor, it may interfere with the signaling pathways regulated by these kinases, thereby inhibiting the growth and proliferation of cancer cells .
Biochemical Pathways
As a potential pi3 kinase inhibitor, it is likely to impact the pi3k/akt/mtor pathway, a critical regulator of cell survival and growth .
Result of Action
As a potential pi3 kinase inhibitor, it may inhibit the growth and proliferation of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-chloro-6-fluoro-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method starts with the reaction of 2-fluorobenzaldehyde with hydrazine to form benzylidenehydrazine, followed by cyclization under specific conditions .
Industrial Production Methods: Industrial production methods often utilize transition metal-catalyzed reactions. For example, a Cu(OAc)2-catalyzed reaction in DMSO under an oxygen atmosphere can be employed to form the N-N bond necessary for the indazole structure .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-7-chloro-6-fluoro-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the indazole ring.
Common Reagents and Conditions:
Halogenating Agents: Used for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, halogenation can introduce different halogen atoms into the indazole ring, while oxidation can lead to the formation of various oxo derivatives .
Scientific Research Applications
4-Bromo-7-chloro-6-fluoro-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
- 4-Bromo-6-fluoro-1H-indazole
- 7-Bromo-4-chloro-1H-indazol-3-amine
Comparison: 4-Bromo-7-chloro-6-fluoro-1H-indazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and chemical behaviors, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-bromo-7-chloro-6-fluoro-1H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFN2/c8-4-1-5(10)6(9)7-3(4)2-11-12-7/h1-2H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUFQPHQBDTNDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C2C(=C1Br)C=NN2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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